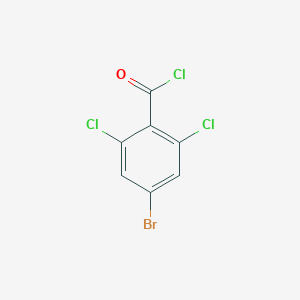

4-Bromo-2,6-dichlorobenzoyl chloride

Description

Contextualization of Acyl Halides as Versatile Synthetic Intermediates

Acyl halides, also known as acid halides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen. google.com This substitution transforms the relatively unreactive carboxylic acid into a highly reactive acylating agent. google.com The general formula RCOX, where CO is the carbonyl group and X is a halogen, places a highly electrophilic carbon at the center of reactivity. ipinnovative.com This reactivity makes them indispensable intermediates for the synthesis of a wide array of organic compounds, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. ipinnovative.comgoogleapis.com Acyl chlorides are the most commonly used acyl halides due to their optimal balance of reactivity and stability. ipinnovative.com

Significance of Aromatic Halogenation in Molecular Design and Reactivity

The strategic placement of halogen atoms on an aromatic ring is a powerful tool in molecular design, particularly in the fields of medicinal chemistry and materials science. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org Chlorine and bromine atoms, for instance, can alter the electronic distribution within the molecule and participate in specific, non-covalent interactions known as "halogen bonds." google.com This interaction, where the halogen atom acts as a Lewis acid, can be a crucial factor in enhancing drug-target binding and directing the conformation of molecules. google.comnih.gov Consequently, aromatic halogenation is a key strategy employed during lead optimization in drug discovery. rsc.orgsigmaaldrich.com

Research Landscape of Polyhalogenated Benzoyl Chlorides

Polyhalogenated benzoyl chlorides, which feature multiple halogen atoms on the benzene (B151609) ring, are of significant interest as specialized building blocks. The number, type, and position of the halogens provide a sophisticated mechanism for fine-tuning the electronic properties and steric profile of the benzoyl group. This allows for precise control over subsequent reactions and the properties of the final products. These compounds serve as precursors to a variety of complex structures, including pharmaceuticals, agrochemicals, and high-performance polymers. google.comchemsrc.com The synthesis of these intermediates often involves the chlorination of the corresponding polyhalogenated benzoic acids, which themselves are derived from multi-step synthetic sequences. thermofisher.com

Specific Academic Focus on 4-Bromo-2,6-dichlorobenzoyl Chloride

While the broader class of halogenated benzoyl chlorides is well-documented, this compound is a more specialized reagent. Extensive academic studies focusing solely on its unique reactivity profile are limited. Its significance is primarily highlighted in patent literature, where it serves as a crucial intermediate in the synthesis of targeted, high-value molecules, particularly in the agrochemical sector. Its utility is not in broad, general applications, but rather in the specific introduction of the 4-bromo-2,6-dichlorobenzoyl moiety into complex, often biologically active, structures.

Structure

3D Structure

Properties

CAS No. |

232275-52-4 |

|---|---|

Molecular Formula |

C7H2BrCl3O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

4-bromo-2,6-dichlorobenzoyl chloride |

InChI |

InChI=1S/C7H2BrCl3O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H |

InChI Key |

UYESMZIEQIIAEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Br |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 4 Bromo 2,6 Dichlorobenzoyl Chloride

Nucleophilic Acyl Substitution Pathways

4-Bromo-2,6-dichlorobenzoyl chloride, like other acyl chlorides, readily undergoes nucleophilic acyl substitution. This class of reactions proceeds via a general addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl group in the final product.

Reaction with Oxygen Nucleophiles: Esterification Pathways and Anhydride (B1165640) Formation

The reaction of this compound with oxygen nucleophiles, such as alcohols and carboxylates, leads to the formation of esters and anhydrides, respectively.

Esterification: The esterification of alcohols with this compound is a facile process, typically carried out in the presence of a non-nucleophilic base like pyridine (B92270). The base serves to neutralize the hydrochloric acid byproduct. The reaction is highly exothermic. The rate of this reaction is significantly influenced by the steric bulk of the alcohol, with primary alcohols reacting more rapidly than secondary, and tertiary alcohols reacting the slowest.

A notable parallel can be drawn with the Yamaguchi esterification, a method that utilizes a sterically hindered acyl chloride, 2,4,6-trichlorobenzoyl chloride, to form esters from carboxylic acids and alcohols. In the first step of the Yamaguchi protocol, the carboxylic acid reacts with the hindered acyl chloride to form a mixed anhydride. This mixed anhydride is then selectively attacked by the alcohol at the less sterically hindered carbonyl center, facilitated by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Given the structural similarities, it is plausible that this compound could participate in similar mixed anhydride-mediated esterification strategies.

Anhydride Formation: The reaction with a carboxylate salt, such as sodium benzoate, would yield a mixed anhydride. This reaction follows the same nucleophilic acyl substitution pathway, with the carboxylate anion acting as the oxygen nucleophile. The formation of symmetrical anhydrides can also be envisaged through reaction with the corresponding carboxylic acid under appropriate conditions.

| Nucleophile | Product Type | Key Reaction Conditions | Expected Relative Rate |

| Primary Alcohol (e.g., Methanol) | Ester | Pyridine, 0°C to rt | High |

| Secondary Alcohol (e.g., Isopropanol) | Ester | Pyridine, rt to reflux | Moderate |

| Tertiary Alcohol (e.g., tert-Butanol) | Ester | Elevated temperatures, specialized catalysts | Low |

| Carboxylate Anion (e.g., Acetate) | Mixed Anhydride | Aprotic solvent, rt | Moderate to High |

Reaction with Nitrogen Nucleophiles: Amidation Reactions

Amidation reactions of this compound with primary and secondary amines are generally rapid and high-yielding, a process often referred to as the Schotten-Baumann reaction. Typically, the reaction is performed with two equivalents of the amine, where one acts as the nucleophile and the second as a base to sequester the HCl produced. Alternatively, an external non-nucleophilic base like triethylamine (B128534) can be used.

The steric hindrance at the ortho positions of this compound can influence the rate of amidation, particularly with bulky amines. However, the high reactivity of the acyl chloride often overcomes this steric impediment. It has been noted in studies with other aroyl chlorides that substrates with ortho substituents can sometimes fail to progress in amidation reactions under certain conditions, highlighting the importance of steric factors. cdnsciencepub.com

Diverse Transformations with Sulfur and Other Nucleophiles

The reactivity of this compound extends to a variety of other nucleophiles, including sulfur-based nucleophiles.

Thioester Formation: The reaction with thiols (mercaptans) in the presence of a base yields thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, leading to facile thioesterification. The synthesis of thioesters from acyl chlorides and alkali metal salts of thiols is a common and efficient method. researchgate.net

| Nucleophile | Class | Product |

| R-OH | Alcohol | Ester |

| R-NH₂ | Primary Amine | Secondary Amide |

| R₂NH | Secondary Amine | Tertiary Amide |

| R-SH | Thiol | Thioester |

| R-COO⁻ | Carboxylate | Mixed Anhydride |

Influence of Ortho-Halogen Substitution on Acyl Reactivity

The two chlorine atoms at the ortho-positions of this compound exert a profound influence on the reactivity of the acyl chloride group through a combination of steric and electronic effects.

Steric Effects on Reaction Rates and Regioselectivity

The most significant consequence of the di-ortho-chloro substitution is the substantial steric hindrance around the carbonyl carbon. This steric bulk can impede the approach of nucleophiles, thereby slowing down the reaction rate, especially when the attacking nucleophile is also sterically demanding. uni.edu This effect is well-documented in nucleophilic substitution reactions. youtube.com

Furthermore, the steric clash between the ortho-chlorine atoms and the carbonyl group forces the acyl chloride moiety to twist out of the plane of the benzene (B151609) ring. uni.edu This perpendicular conformation disrupts the π-conjugation between the carbonyl group and the aromatic ring.

Electronic Effects of Halogens on the Acyl Chloride Moiety

The electronic effects of the halogen substituents are twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Inductive Effect: Chlorine and bromine are highly electronegative atoms. Through the sigma bonds, they strongly withdraw electron density from the benzene ring and, consequently, from the carbonyl carbon. This inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. uni.edu

Resonance Effect: The lone pairs on the halogen atoms can be delocalized into the aromatic ring through resonance. This effect would typically decrease the electrophilicity of the carbonyl carbon. However, as mentioned previously, the steric hindrance from the ortho-chlorines forces the carbonyl group out of planarity. This twisting significantly reduces the resonance interaction between the carbonyl group and the aromatic ring. uni.edu As a result, the stabilizing resonance effect is diminished, while the powerful destabilizing inductive effect of the three halogen atoms dominates.

The net result of these combined steric and electronic effects is a highly activated acyl chloride. The reduced resonance stabilization of the ground state molecule, coupled with the strong inductive electron withdrawal, renders the carbonyl carbon of this compound exceptionally electrophilic and, therefore, highly reactive towards nucleophiles. uni.edu

Electrophilic Aromatic Substitution Potentials on the Halogenated Benzene Ring

The susceptibility of an aromatic ring to electrophilic aromatic substitution (SEAr) is profoundly influenced by the nature of the substituents it carries. chemspider.com In the case of this compound, the benzene ring is substituted with three halogen atoms (two chlorine, one bromine) and an acyl chloride group. These substituents collectively exert a strong influence on the ring's electron density and regioselectivity towards incoming electrophiles.

The acyl chloride group (-COCl) is a powerful electron-withdrawing group due to both the inductive effect of the electronegative oxygen and chlorine atoms and the resonance effect of the carbonyl group. Consequently, it acts as a strong deactivating group, significantly reducing the nucleophilicity of the benzene ring and making it less susceptible to attack by electrophiles. libretexts.orgstackexchange.com Furthermore, the acyl chloride group is a meta-director, meaning it would direct an incoming electrophile to the positions meta to itself (C-3 and C-5).

The halogen substituents (Cl and Br) are also deactivating due to their strong inductive electron-withdrawing effect. libretexts.orglibretexts.org However, they possess lone pairs of electrons that can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions relative to the halogen. chemspider.com

In this compound, the interplay of these effects results in a highly deactivated aromatic system. The strong deactivating nature of the acyl chloride group, compounded by the inductive effects of the three halogens, renders the ring extremely electron-poor and therefore highly resistant to electrophilic attack. libretexts.org Friedel-Crafts reactions, for instance, are generally unsuccessful on aromatic rings substituted with strongly electron-withdrawing groups like an acyl group. libretexts.orgthieme.com

Should a reaction be forced under exceptionally harsh conditions with a potent electrophile, the regiochemical outcome would be determined by the directing effects of the existing substituents. The positions ortho and para to the halogens are C-3, C-5 (ortho to the chlorines), and C-3 (para to the bromine). The positions meta to the acyl chloride are C-3 and C-5. All directing effects converge on the C-3 and C-5 positions. Due to the significant steric hindrance from the two chlorine atoms at the C-2 and C-6 positions, electrophilic attack at the C-3 position would be sterically hindered. Therefore, the most probable site for substitution, if it were to occur, would be the C-5 position, which is meta to the acyl chloride, ortho to the C-6 chlorine, and para to the C-2 chlorine.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COCl | C-1 | Strongly Deactivating | Meta (C-3, C-5) |

| -Cl | C-2 | Deactivating | Ortho, Para (C-3, C-6 - occupied) |

| -Br | C-4 | Deactivating | Ortho, Para (C-3, C-5) |

| -Cl | C-6 | Deactivating | Ortho, Para (C-5, C-2 - occupied) |

Predicted Reactivity: The cumulative deactivating effects suggest that this compound is a very poor substrate for electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation would likely require extreme conditions and may not proceed at all.

Reductive Transformations of the Acyl Chloride Functionality

The acyl chloride group is a highly reactive derivative of a carboxylic acid and is readily susceptible to reduction. The transformation can be controlled to yield either the corresponding aldehyde or the primary alcohol, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehyde (4-Bromo-2,6-dichlorobenzaldehyde)

The partial reduction of an acyl chloride to an aldehyde requires the use of a mild or "poisoned" reducing agent to prevent over-reduction to the primary alcohol. A classic method for this transformation is the Rosenmund reduction, which employs catalytic hydrogenation over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). The catalyst is often treated with a poison, such as quinoline (B57606) or sulfur, to moderate its activity. This method selectively reduces the acyl chloride to the aldehyde without affecting other functional groups like the aryl halides. wikipedia.org

The resulting product, 4-bromo-2,6-dichlorobenzaldehyde, is a known compound, indicating the viability of this synthetic route. chemspider.comnih.govchemscene.com

Reduction to Primary Alcohol ((4-Bromo-2,6-dichlorophenyl)methanol)

The complete reduction of the acyl chloride functionality to a primary alcohol involves the addition of two equivalents of hydride. This is typically achieved using strong hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Acyl chlorides react vigorously with these reagents. pearson.com

The reaction proceeds via an initial reduction to the aldehyde, which is then immediately reduced further to the corresponding alcohol. Given the high reactivity of the acyl chloride, milder reagents like NaBH₄ are often sufficient for this transformation. The product of this reduction, (4-bromo-2,6-dichlorophenyl)methanol, is a documented chemical, confirming that this transformation is synthetically accessible. chemscene.combldpharm.com

| Target Product | General Reaction Type | Typical Reagents | Product CAS Number |

|---|---|---|---|

| 4-Bromo-2,6-dichlorobenzaldehyde | Partial Reduction | H₂, Pd/BaSO₄, Quinoline (Rosenmund Reduction) | 111829-72-2 |

| (4-Bromo-2,6-dichlorophenyl)methanol | Complete Reduction | 1) LiAlH₄ in ether; 2) H₃O⁺ or NaBH₄ in THF/EtOH | 274671-77-1 |

Computational Chemistry and Theoretical Studies of 4 Bromo 2,6 Dichlorobenzoyl Chloride

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation and validation of experimental spectra.

Theoretical vibrational spectra can be calculated from the results of a DFT frequency analysis. After geometry optimization, a frequency calculation yields the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra.

This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C=O stretching, C-Cl stretching, C-Br stretching, and various benzene (B151609) ring vibrations. For 4-Bromo-2,6-dichlorobenzoyl chloride, this would be crucial for confirming its structure and identifying characteristic vibrational signatures. researchgate.netresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table shows typical wavenumber ranges for the molecule's functional groups. Precise values are obtained from quantum chemical calculations.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| C=O Stretch (acyl chloride) | 1770 - 1815 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch (acyl chloride) | 850 - 950 |

| C-Cl Stretch (aromatic) | 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum mechanical methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose.

Calculated chemical shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted NMR spectrum with the experimental one, chemists can confirm structural assignments and gain a deeper understanding of the electronic environment of the different nuclei within the molecule. For this compound, calculations would predict the chemical shifts for the two chemically distinct aromatic protons and the seven unique carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table illustrates the type of data obtained from NMR chemical shift calculations. Values are estimates based on substituent effects.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 166 - 170 |

| C-Br | 120 - 125 |

| C-Cl | 135 - 140 |

| C-H | 128 - 133 |

Reaction Mechanism Modeling via Computational Approaches

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. etamu.edu By simulating the reaction at a molecular level, researchers can gain insights into the energetic and geometric changes that occur as reactants transform into products.

At the heart of understanding reaction kinetics is the concept of the transition state (TS), which is the specific configuration along the reaction coordinate that corresponds to the highest potential energy. wikipedia.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface (PES). This means that the TS structure is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. github.io

For a reaction involving this compound, such as its acylation reaction with a nucleophile, computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be used to locate the transition state geometry. The process involves starting with an initial guess of the TS structure and using optimization algorithms to find the precise saddle point. github.io

Once the transition state is located and its structure is confirmed (typically by a frequency calculation showing one imaginary frequency), its energy can be calculated. The energy barrier, or activation energy (ΔG‡), is the difference in Gibbs free energy between the transition state and the reactants. numberanalytics.com This value is critical as it directly relates to the reaction rate via the Eyring equation. numberanalytics.com

Illustrative Data: Hypothetical Energy Barriers for a Nucleophilic Acyl Substitution Reaction

The following table presents hypothetical energy barriers for the reaction of this compound with a generic nucleophile (Nu-), calculated at a common level of theory.

| Level of Theory | Solvent | Gibbs Free Energy of Reactants (Hartree) | Gibbs Free Energy of TS (Hartree) | Activation Energy (ΔG‡) (kcal/mol) |

| B3LYP/6-31G(d) | Gas Phase | -2350.12345 | -2350.09876 | 15.5 |

| B3LYP/6-31G(d) | Acetonitrile (B52724) | -2350.13579 | -2350.10987 | 16.3 |

| M06-2X/def2-TZVP | Gas Phase | -2351.45678 | -2351.43012 | 16.7 |

| M06-2X/def2-TZVP | Acetonitrile | -2351.46991 | -2351.44223 | 17.4 |

Disclaimer: The data in this table is purely illustrative and not derived from actual computational results for this compound. It serves to demonstrate the type of information that would be generated in such a study.

Identifying the transition state alone is not sufficient to fully understand a reaction mechanism. An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the located transition state indeed connects the desired reactants and products. missouri.edu The IRC method traces the minimum energy path on the potential energy surface starting from the transition state and moving downhill towards both the reactant and product minima. scm.comfaccts.de

This analysis provides a clear depiction of the geometric evolution of the system throughout the reaction. For this compound, an IRC calculation for an acylation reaction would visualize the progressive formation of the new bond with the nucleophile and the simultaneous breaking of the carbon-chlorine bond of the acyl chloride. researchgate.net The resulting energy profile along the IRC provides a detailed view of the reaction pathway. researchgate.net

Solvent Effects and Implicit Solvation Models in Computational Reactivity Studies

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Explicitly modeling each solvent molecule is computationally very expensive. onetep.org Implicit solvation models, also known as continuum models, offer a computationally efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant. nih.govgithub.io

In this approach, the solute molecule is placed within a cavity in the dielectric continuum. osti.gov The model then calculates the solvation free energy, which is the energy change associated with transferring the solute from the gas phase to the solvent. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). github.io

For this compound, applying an implicit solvent model would be crucial for accurately predicting its reactivity in different media. The model would account for the stabilization or destabilization of the reactants, transition state, and products by the solvent, thereby providing more realistic energy barriers. researchgate.net As illustrated in the hypothetical data table above, the activation energy can change when a solvent is introduced.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions play a critical role in molecular recognition, crystal engineering, and the stabilization of biological systems. researchgate.net Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. researchgate.netrsc.org

The this compound molecule possesses four halogen atoms (one bromine and three chlorines, including the acyl chloride), making it a potential candidate for forming multiple halogen bonds. The strength of these bonds is influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the size and positive potential of the σ-hole, thereby strengthening the halogen bond. rsc.orgmdpi.com The two chlorine atoms at positions 2 and 6, as well as the acyl chloride group, are electron-withdrawing and would be expected to enhance the halogen bonding capability of the bromine atom at position 4.

Computational methods such as Molecular Electrostatic Potential (MEP) surface analysis, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize and quantify these interactions. researchgate.netmdpi.com

Illustrative Data: Hypothetical Halogen Bond Analysis

This table shows hypothetical data for the analysis of a halogen bond between the bromine atom of this compound and a generic Lewis base (e.g., the nitrogen of pyridine).

| Property | Value | Description |

| Interaction Energy (ΔE) | -4.5 kcal/mol | The stabilization energy of the halogen-bonded complex. |

| VS,max on Bromine | +35 kcal/mol | The maximum positive electrostatic potential on the bromine's σ-hole. |

| NBO Charge Transfer (LPN -> σ*C-Br) | 0.015 e | The amount of electron density transferred from the Lewis base lone pair to the antibonding orbital of the C-Br bond. |

| Electron Density at BCP (ρ) | 0.012 a.u. | The electron density at the bond critical point between the bromine and the nitrogen atom, indicating the presence of an interaction. |

Disclaimer: The data in this table is purely illustrative and not derived from actual computational results for this compound. It serves to demonstrate the type of information that would be generated in such a study.

Advanced Analytical Techniques for Characterization and Reaction Monitoring in Research

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods probe the molecular structure of 4-Bromo-2,6-dichlorobenzoyl chloride by measuring the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H (proton) and ¹³C NMR are employed.

In the ¹H NMR spectrum, the two aromatic protons are chemically equivalent due to the molecule's symmetry. They appear as a single signal, a singlet, because there are no adjacent protons to cause splitting. The electron-withdrawing effects of the two chlorine atoms and the benzoyl chloride group shift this signal downfield, typically in the range of 7.5-8.0 ppm.

The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon of the carbonyl group (C=O) is highly deshielded and appears significantly downfield, often above 165 ppm. The aromatic carbons show distinct signals based on their substitution. The carbon attached to the bromine (C-Br) and the two carbons attached to chlorine (C-Cl) are readily identified, as are the two carbons bearing hydrogen (C-H) and the carbon attached to the carbonyl group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the connectivity between protons and carbons, although for this simple structure, 1D spectra are often sufficient for confirmation.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | 7.65 | Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-COCl | ~135 |

| C-Cl | ~138 |

| C-Br | ~125 |

| C-H | ~132 |

Predicted values are based on the analysis of structurally similar compounds like 2,6-dichlorobenzoyl chloride and 1-bromo-2,6-dichlorobenzene. chemicalbook.comchemicalbook.comorganicchemistrydata.org

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule. thermofisher.com FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

For this compound, the most prominent feature in the FT-IR spectrum is the very strong and sharp absorption band corresponding to the C=O (carbonyl) stretching of the acyl chloride. This band typically appears at a high wavenumber, around 1770-1815 cm⁻¹, a characteristic feature that distinguishes it from other carbonyl compounds. Other key vibrations include C-Cl stretching in the 600-800 cm⁻¹ region and C-Br stretching, which appears at a lower frequency, typically between 500-650 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations are also observable in the spectra. researchgate.net Raman spectroscopy provides complementary information and is particularly useful for identifying the symmetric vibrations of the substituted benzene (B151609) ring. nih.govnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

| C-Br | Stretch | 500 - 650 | Medium |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The key feature in the mass spectrum of this compound is its complex isotopic pattern. This arises from the natural abundance of isotopes for both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion [M]⁺.

Electron ionization (EI) is a common technique that can cause the molecular ion to break apart. The resulting fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways include the loss of the chlorine atom from the acyl chloride group ([M-Cl]⁺), followed by the loss of the carbonyl group ([M-Cl-CO]⁺). researchgate.netnist.gov The latter fragment corresponds to the 1-bromo-3,5-dichlorobenzene (B43179) cation. The distinct isotopic patterns of these fragments help to confirm their identity. docbrown.infodocbrown.info

| Ion | Formula | Description |

| [M]⁺ | [C₇H₂BrCl₂O]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₇H₂BrClO]⁺ | Loss of acyl chloride chlorine |

| [M-COCl]⁺ | [C₆H₂BrCl₂]⁺ | Loss of the benzoyl chloride group |

Chromatographic Techniques for Purity Assessment and Reaction Progress Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. This allows for both the assessment of purity and the real-time monitoring of a chemical reaction.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC. In a typical GC method, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time for purity assessment but also the mass spectrum for definitive identification of each separated component. researchgate.net This is invaluable for monitoring a reaction, as it allows for the simultaneous tracking of reactants disappearing and products appearing. For example, in the synthesis of this compound from the corresponding carboxylic acid, GC-MS can be used to monitor the conversion and identify any side products. rsc.orgplantarchives.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in chemical research. For this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz The compound is detected as it elutes from the column, commonly by a UV detector, producing a chromatogram where the area of the peak corresponds to the amount of the compound.

Pairing HPLC with a mass spectrometer (LC-MS) enhances its analytical power significantly. rsc.org LC-MS is particularly useful for monitoring reactions that involve non-volatile starting materials or products. ajrconline.org It provides molecular weight information for each peak in the chromatogram, aiding in the identification of intermediates and byproducts without the need for prior isolation.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystalline solid. This method involves directing a beam of X-rays onto a sample and measuring the scattering pattern of the emerging beams. For a compound like this compound, which is expected to be a solid at room temperature, single-crystal XRD would provide definitive information about its three-dimensional structure.

Despite the theoretical applicability of this technique, a thorough search of available scientific literature and chemical databases did not yield any specific experimental X-ray diffraction data for this compound. Consequently, crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this specific compound are not publicly available at this time.

Table 1: Hypothetical X-ray Crystallographic Data Presentation for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

This table illustrates how experimental data would be presented; however, no published values for this compound were found.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable insights into its thermal stability, melting point, and decomposition profile.

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which the compound decomposes. DSC, on the other hand, measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of melting points, glass transitions, and other phase changes.

A comprehensive review of scientific literature and public databases did not reveal any specific experimental thermal analysis data for this compound. Therefore, information regarding its melting point, decomposition temperature, and other thermal properties is not available in the public domain.

Table 2: Illustrative Thermal Analysis Data for this compound

| Analysis Type | Parameter | Value |

| DSC | Melting Point (°C) | Data not available |

| DSC | Enthalpy of Fusion (J/g) | Data not available |

| TGA | Onset of Decomposition (°C) | Data not available |

| TGA | Mass Loss at 500°C (%) | Data not available |

This table is a representation of how thermal analysis data would be displayed. No experimental values for this compound have been found in the searched resources.

Applications of 4 Bromo 2,6 Dichlorobenzoyl Chloride in Specialized Organic Synthesis and Materials Science

Role as a Precursor in Pharmaceutical Chemistry and Drug Discovery

While benzoyl chlorides, in general, are crucial reagents in pharmaceutical synthesis, no specific examples or research findings were identified for the use of 4-bromo-2,6-dichlorobenzoyl chloride.

Synthesis of Amides and Esters for Medicinal Chemistry Libraries

The synthesis of amides and esters is a fundamental process in medicinal chemistry for creating libraries of potential drug candidates. Acyl chlorides like this compound are highly reactive precursors that readily react with amines and alcohols to form stable amide and ester bonds, respectively. This reactivity is a cornerstone of combinatorial chemistry and high-throughput screening efforts. However, no documented instances of this compound being used to generate such libraries were found.

Derivatization for Bioactive Scaffold Construction (e.g., enzyme inhibitors)

The halogenated phenyl group is a common feature in many bioactive molecules, including enzyme inhibitors. The specific substitution pattern of bromine and chlorine atoms on the benzoyl chloride ring could theoretically be used to explore structure-activity relationships (SAR) by introducing this moiety into various molecular scaffolds. This derivatization can influence the compound's binding affinity and selectivity for a target enzyme. Despite this potential, no specific research detailing the use of this compound for the construction of enzyme inhibitors or other bioactive scaffolds could be located.

Application in Agrochemical and Dyestuff Industries

Halogenated aromatic compounds are prevalent in both the agrochemical and dyestuff industries. However, the role of this compound in these sectors is not documented in the available literature.

Intermediate in Herbicide and Pesticide Synthesis

Many commercial herbicides and pesticides are synthesized from chlorinated or brominated benzoyl chloride derivatives. These intermediates are used to build the core structures of the active ingredients. No evidence was found to suggest that this compound serves as a specific intermediate in the synthesis of any current or developmental herbicides or pesticides.

Role in Specialty Dye Production

Aromatic acid chlorides can be used as intermediates in the synthesis of certain classes of dyes, particularly in creating amide or ester linkages that are part of the chromophore structure or that attach the dye to a substrate. There is no information available that connects this compound to the production of specialty dyes.

Advanced Materials and Polymer Modification

Acyl chlorides are sometimes employed in materials science to modify the surface of polymers or to be incorporated into the structure of advanced materials to impart specific properties such as flame retardancy or altered reactivity. No research or patents were identified that describe the application of this compound in the field of advanced materials or for polymer modification.

Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Data

Despite a comprehensive search for scholarly articles and research data, it is not possible to generate the requested article on the applications of "this compound" in specialized organic synthesis and materials science. The existing body of scientific literature does not provide the specific and detailed research findings necessary to thoroughly address the outlined topics for this particular chemical compound.

The requested article structure included in-depth sections on the following applications:

Introduction of Halogenated Aromatic Moieties into Polymer Chains: While general methods for creating halogenated polymers exist, no specific research detailing the use of this compound for this purpose could be located.

Synthesis of Functionalized Monomers for Advanced Materials: Similarly, searches did not yield information on the utilization of this compound as a precursor for specialized monomers.

Asymmetry Induction and Chiral Auxiliary Applications: There is no available research that describes the use of this compound or its derivatives in the context of asymmetric synthesis or as chiral auxiliaries to control stereochemistry.

Protecting Group Chemistry: The application of this compound as a protecting group for functional groups in organic synthesis is not documented in the available scientific literature.

Therefore, until research specifically documenting the application of this compound in these areas becomes publicly available, the generation of a thorough and scientifically sound article as per the provided outline is not feasible.

Future Perspectives and Emerging Research Avenues

Development of Highly Selective and Efficient Synthetic Routes to 4-Bromo-2,6-dichlorobenzoyl Chloride

The synthesis of this compound logically proceeds from its corresponding carboxylic acid, 4-bromo-2,6-dichlorobenzoic acid. Future research will likely focus on optimizing the synthesis of this precursor and its subsequent conversion to the acyl chloride.

Conventional synthesis of halogenated benzoic acids often involves multi-step processes, including halogenation, oxidation, and diazotization reactions. For instance, the synthesis of related compounds like 2,4,6-tribromobenzoic acid involves the bromination of m-aminobenzoic acid followed by diazotization to remove the amino group. orgsyn.org A plausible, albeit unconfirmed, route to 4-bromo-2,6-dichlorobenzoic acid could involve selective chlorination and bromination of a suitable aromatic precursor. The development of highly regioselective catalysts for these halogenation steps is a key area of research to improve yield and reduce the formation of isomeric byproducts.

Once the carboxylic acid precursor is obtained, its conversion to the acyl chloride is a standard transformation. Common reagents for this step include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). prepchem.comorgoreview.comchemguide.co.uk The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification. chemguide.co.uk

Investigation of Novel Catalytic Systems for Acyl Chloride Chemistry

A primary application for acyl chlorides like this compound is in Friedel-Crafts acylation reactions to form new carbon-carbon bonds with other aromatic compounds. organic-chemistry.org Traditionally, these reactions require a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which forms a complex with the resulting ketone product. organic-chemistry.orglibretexts.org This leads to significant waste generation and difficult product separation.

Emerging research focuses on developing heterogeneous, reusable, and environmentally friendly catalysts. These novel systems aim to replace traditional Lewis acids and overcome their limitations. Examples of such catalytic systems being investigated for acylation reactions include:

Supported Metal Oxides: Catalysts like indium(III) oxide (In₂O₃) supported on mesoporous silica (B1680970) (Si-MCM-41) have shown high activity for the benzoylation of various aromatic compounds. researchgate.net These catalysts are often more tolerant to moisture and can be recovered and reused.

Zeolites and Solid Acids: Zeolites and other solid acids are being explored as shape-selective catalysts that can improve regioselectivity and are easily separated from the reaction mixture.

Metal- and Halogen-Free Methodologies: Research into "greener" acylation methods includes using reagents like cyanuric chloride with AlCl₃ or employing acid-solvent clusters to promote the reaction without the need for metal-based Lewis acids. organic-chemistry.org

The investigation of these and other novel catalytic systems could enable more efficient and selective transformations of this compound into valuable downstream products.

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity | Stoichiometric amounts required, moisture sensitive, generates corrosive waste |

| Heterogeneous Solid Acids | Zeolites, Supported Metal Oxides (e.g., In₂O₃/Si-MCM-41) | Reusable, easily separated, potentially higher selectivity, environmentally friendlier | May have lower activity than traditional catalysts, potential for leaching |

| "Greener" Alternatives | Methanesulfonic acid/graphite, Cyanuric chloride | Reduced metal and halogen waste, milder conditions | May have limited substrate scope, catalyst efficiency can vary |

Integration with Continuous Flow Synthesis and Process Intensification

The synthesis and use of acyl chlorides can involve hazardous reagents and exothermic reactions. Continuous flow chemistry offers significant advantages in safety, efficiency, and scalability over traditional batch processing. acs.orgrccostello.com

Integrating the synthesis of this compound into a continuous flow system would be a major research avenue. For example, the hazardous reagent phosgene, which can be used to generate acyl chlorides, can be produced in-situ from chloroform (B151607) in a flow photoreactor and consumed immediately in the next step, avoiding storage and transport risks. acs.orgacs.org Similarly, converting the carboxylic acid to the acyl chloride using reagents like thionyl chloride can be performed in a flow reactor, allowing for precise control of temperature and residence time, which minimizes byproduct formation. vapourtec.com

Process intensification through flow chemistry offers several key benefits:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling reactive intermediates and hazardous reagents.

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling better control of highly exothermic reactions.

Scalability: Production can be scaled up by running the process for longer durations ("scaling out") rather than increasing the size of the reactor, which can be problematic for batch processes. rccostello.com

Integration: Multiple reaction steps can be "telescoped" into a single continuous sequence, reducing manual handling and purification steps between stages.

Future work would involve designing and optimizing a multi-step flow process for the synthesis and subsequent reaction of this compound.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Improved safety with small reactor volumes and in-situ reagent generation. |

| Heat Transfer | Often poor, leading to temperature gradients and side reactions. | Excellent heat transfer and precise temperature control. |

| Scalability | Difficult and potentially hazardous ("scaling up"). | Easier and safer by extending run time ("scaling out"). |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, stoichiometry, and temperature. |

Advanced In Silico Screening and Predictive Design for New Applications

Computational chemistry provides powerful tools for predicting the properties and potential applications of novel molecules like this compound before they are synthesized in the lab. nih.govlongdom.org Advanced in silico methods can accelerate the discovery of new uses for this compound in areas like drug discovery and materials science.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity or physical properties. nih.gov By modeling derivatives of this compound, researchers could predict their potential efficacy as, for example, enzyme inhibitors or antimicrobial agents.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as a protein or enzyme. nih.gov It can be used to screen for potential pharmaceutical applications by predicting the binding affinity and mode of interaction of derivatives made from the title compound.

Property Prediction: Computational tools can predict various physicochemical properties, such as solubility, reactivity, and toxicity (ADME/Tox), which are crucial for drug development and material design. longdom.org This allows for the early-stage filtering of unpromising candidates and the rational design of molecules with desired characteristics.

By creating virtual libraries of compounds derived from this compound and screening them in silico, research efforts can be focused on the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Exploration of Biocatalytic Approaches to Acyl Chloride Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers high selectivity and mild reaction conditions. While the direct enzymatic synthesis or transformation of highly reactive acyl chlorides is challenging, biocatalysis could play a role in the synthesis of precursors or in downstream derivatization.

Potential research avenues include:

Enzymatic Halogenation: Nature has evolved a diverse collection of halogenase enzymes that can install halogen atoms onto organic scaffolds with high regio- and stereoselectivity. nih.govacs.orgfrontiersin.org Future research could explore the possibility of using engineered halogenases to selectively halogenate aromatic precursors in the synthesis of 4-bromo-2,6-dichlorobenzoic acid, potentially offering a greener alternative to traditional chemical methods.

Enzymatic Transformations of Derivatives: While enzymes may not work directly on the acyl chloride, they could be used on its more stable derivatives. For example, enzymes could catalyze transformations such as O-acylation to synthesize specific esters from the corresponding alcohol and an acyl donor derived from the title compound.

Microbial Degradation Pathways: Understanding the enzymatic pathways that microorganisms use to degrade halogenated aromatic compounds can provide insights into novel dehalogenation or transformation reactions. nih.govresearchgate.net This knowledge could be harnessed to develop biocatalytic routes for modifying the substitution pattern of the aromatic ring.

The exploration of biocatalysis in this context represents a long-term but potentially highly rewarding research direction for creating novel, sustainable synthetic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.